An In-depth Technical Guide to 6-Chloro-2,3-dihydrobenzo[b]dioxine (CAS 57744-68-0)
An In-depth Technical Guide to 6-Chloro-2,3-dihydrobenzo[b]dioxine (CAS 57744-68-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 6-Chloro-2,3-dihydrobenzo[b]dioxine, a halogenated aromatic ether. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide summarizes the available information and provides context based on related compounds where applicable.
Physicochemical Properties
Quantitative data for 6-Chloro-2,3-dihydrobenzo[b]dioxine is sparse in readily available scientific literature. The following table summarizes the fundamental molecular identifiers.[1][2][3]
| Property | Value | Source |
| CAS Number | 57744-68-0 | [1][2][3] |
| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |
| Molecular Weight | 170.59 g/mol | [1][2][3] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available |
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of 6-Chloro-2,3-dihydrobenzo[b]dioxine could not be located in the surveyed literature. However, general synthetic strategies for related 1,4-benzodioxane derivatives often involve the Williamson ether synthesis, starting from a substituted catechol and a dihaloethane.
A plausible synthetic route could involve the reaction of 4-chlorocatechol with 1,2-dibromoethane or 1,2-dichloroethane in the presence of a base. The following diagram illustrates this hypothetical synthetic pathway.
Caption: Hypothetical synthesis of 6-Chloro-2,3-dihydrobenzo[b]dioxine.
Further research into the reactivity of this compound is required. As a chlorinated aromatic ether, it may undergo reactions such as electrophilic aromatic substitution, though the directing effects of the chloro and dioxine substituents would need to be considered.
Spectroscopic Data
For context, the ¹H NMR and ¹³C NMR spectra of related 1,4-benzodioxane derivatives have been reported. For example, in the ¹H NMR of 1,4-benzodioxane derivatives, the protons of the methylene groups in the dioxine ring typically appear as multiplets between 4.25 and 4.30 ppm.[2] The aromatic protons would be expected in the range of 6.5-8.0 ppm, with splitting patterns dependent on the substitution.
Biological Activity and Toxicology
There is a significant lack of specific toxicological and biological activity data for 6-Chloro-2,3-dihydrobenzo[b]dioxine. However, it belongs to the broader class of chlorinated dibenzo-p-dioxins and related compounds, which are known for their potential toxicity. The toxicity of chlorinated dioxins is highly dependent on the number and position of the chlorine atoms. Congeners with chlorine atoms in the 2, 3, 7, and 8 positions are generally the most toxic.
Given the structure of 6-Chloro-2,3-dihydrobenzo[b]dioxine, it is a monochlorinated derivative and lacks the specific substitution pattern associated with high toxicity in other dioxins. Nevertheless, caution should be exercised when handling this compound, and appropriate personal protective equipment should be used.
Derivatives of the 1,4-benzodioxane scaffold have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] However, without specific studies on the 6-chloro substituted version, its biological profile remains unknown.
The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel compound like 6-Chloro-2,3-dihydrobenzo[b]dioxine.
Caption: General workflow for biological evaluation.
Conclusion
6-Chloro-2,3-dihydrobenzo[b]dioxine is a chemical compound for which there is a notable lack of publicly available, detailed experimental data. This guide has compiled the known identifiers and provided a framework for understanding its potential properties and areas for future research based on related chemical structures. Researchers and drug development professionals are encouraged to pursue further experimental investigation to fully characterize this molecule's physicochemical properties, reactivity, and biological activity.
References
- 1. scirp.org [scirp.org]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. scbt.com [scbt.com]
- 4. 57744-68-0|6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine|BLD Pharm [bldpharm.com]
- 5. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]





